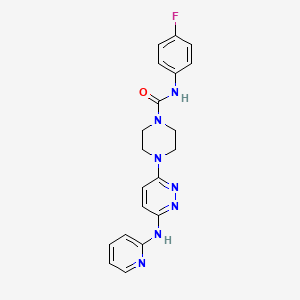![molecular formula C25H35N5O3 B2633925 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844828-35-9](/img/new.no-structure.jpg)
9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purino[7,8-a]pyrimidine family This compound features a unique structure characterized by a fused bicyclic system, which includes both purine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of the Purine Core: This step often involves the condensation of appropriate amines with formamide derivatives under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Functional Group Introduction: The ethoxyphenyl, heptyl, and dimethyl groups are introduced through alkylation or acylation reactions using reagents like alkyl halides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl side chain, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused ring system makes it an interesting subject for structural and mechanistic studies.
Biology
Biologically, compounds with similar structures have shown activity against various enzymes and receptors, making them potential candidates for drug development. Research often focuses on their interactions with biological macromolecules and their effects on cellular processes.
Medicine
In medicine, derivatives of purino[7,8-a]pyrimidine compounds are explored for their therapeutic potential, particularly as anticancer agents. They are investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Industrially, these compounds can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to their stable and versatile chemical structure.
作用机制
The mechanism of action of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or receptors involved in signal transduction pathways. The compound can inhibit or modulate the activity of these targets, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Purine Derivatives: Compounds like adenine and guanine, which are fundamental components of nucleic acids.
Pyrimidine Derivatives: Compounds such as cytosine and thymine, also essential for nucleic acid structure.
Thienopyrimidines: These compounds share structural similarities and are known for their biological activities.
Uniqueness
What sets 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific combination of functional groups and fused ring system, which confer unique chemical properties and potential biological activities not commonly found in simpler purine or pyrimidine derivatives.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
844828-35-9 |
|---|---|
分子式 |
C25H35N5O3 |
分子量 |
453.587 |
IUPAC 名称 |
9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O3/c1-5-7-8-9-10-15-28-23(31)21-22(27(4)25(28)32)26-24-29(16-18(3)17-30(21)24)19-11-13-20(14-12-19)33-6-2/h11-14,18H,5-10,15-17H2,1-4H3 |
InChI 键 |
QZVWRVSHADHXOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)
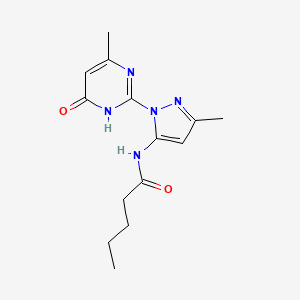
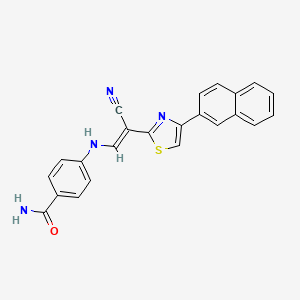
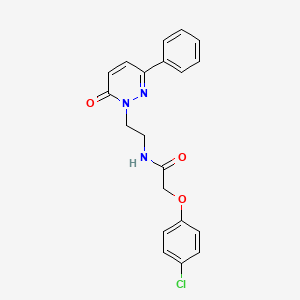
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
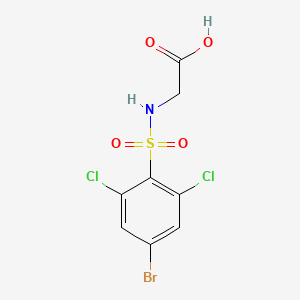
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)
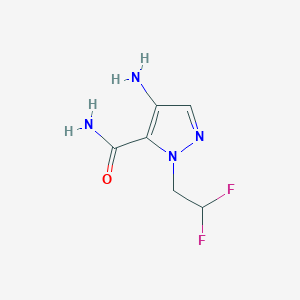
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2633863.png)
